
Thieno(2,3-b)thiophene, 3-iodo-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thieno(2,3-b)thiophene, 3-iodo- is a heterocyclic compound that belongs to the family of thienothiophenes These compounds are characterized by their fused thiophene rings, which provide unique electronic properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of thieno(2,3-b)thiophene, 3-iodo- typically involves the iodination of thieno(2,3-b)thiophene. One common method is the electrophilic substitution reaction, where iodine is introduced to the thieno(2,3-b)thiophene ring in the presence of an oxidizing agent such as hydrogen peroxide or nitric acid . The reaction is usually carried out in an organic solvent like acetic acid or chloroform at elevated temperatures.
Industrial Production Methods
Industrial production of thieno(2,3-b)thiophene, 3-iodo- may involve continuous flow processes to ensure consistent quality and yield. These processes often utilize automated systems to control reaction conditions precisely, such as temperature, pressure, and reagent concentrations .
Analyse Des Réactions Chimiques
Types of Reactions
Thieno(2,3-b)thiophene, 3-iodo- undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki or Stille coupling, to form more complex molecules.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar solvents.
Cross-Coupling: Palladium catalysts and organoboron or organostannane reagents in the presence of bases like potassium carbonate.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions include various substituted thieno(2,3-b)thiophenes, which can be further functionalized for specific applications .
Applications De Recherche Scientifique
Thieno(2,3-b)thiophene, 3-iodo- has a wide range of applications in scientific research:
Organic Electronics: Used as a building block for organic semiconductors in transistors and solar cells.
Optoelectronics: Employed in the fabrication of organic light-emitting diodes (OLEDs) due to its favorable electronic properties.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design, particularly for anticancer and antimicrobial agents.
Material Science: Utilized in the development of advanced materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism of action of thieno(2,3-b)thiophene, 3-iodo- in its applications is primarily related to its electronic structure. The fused thiophene rings provide a conjugated system that facilitates electron transport. In organic electronics, this property is crucial for the efficient operation of devices like transistors and solar cells. The iodine substituent can also influence the compound’s reactivity and interaction with other molecules, making it a versatile building block in synthetic chemistry .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thieno(3,2-b)thiophene: Another isomer with different electronic properties due to the position of the sulfur atoms.
Thieno(2,3-d)thiophene: Similar structure but with a different arrangement of the thiophene rings.
Dithieno[3,2-b2’,3’-d]thiophene: A more complex structure with additional thiophene rings.
Uniqueness
Thieno(2,3-b)thiophene, 3-iodo- is unique due to the presence of the iodine atom, which can be easily substituted to introduce various functional groups. This makes it a valuable intermediate in the synthesis of more complex molecules with tailored properties .
Propriétés
Numéro CAS |
53020-11-4 |
|---|---|
Formule moléculaire |
C6H3IS2 |
Poids moléculaire |
266.1 g/mol |
Nom IUPAC |
4-iodothieno[2,3-b]thiophene |
InChI |
InChI=1S/C6H3IS2/c7-5-3-9-6-4(5)1-2-8-6/h1-3H |
Clé InChI |
XOGWLVBXCKIORC-UHFFFAOYSA-N |
SMILES canonique |
C1=CSC2=C1C(=CS2)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(1,3-benzodioxol-5-ylmethyl)-2-(4,8,8-trimethyl-2-oxo-7,8-dihydro-2H,6H-pyrano[3,2-g]chromen-3-yl)acetamide](/img/structure/B14169790.png)
![2-(2,6-Dichlorophenyl)-3-[(furan-2-yl)methyl]-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B14169798.png)
![[(2-Chloroethyl)sulfanyl]acetyl chloride](/img/structure/B14169815.png)
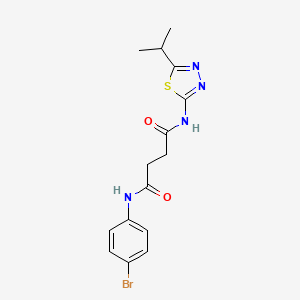
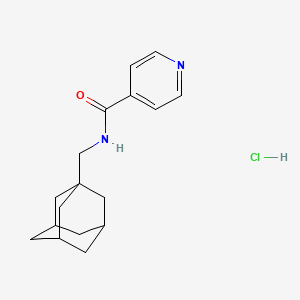
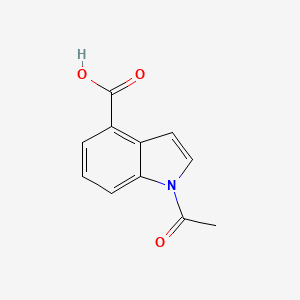
![1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 6-cyano-2-(trimethylstannyl)-, 1,1-dimethylethyl ester](/img/structure/B14169841.png)
![1H-Pyrrolo[2,3-b]pyridine, 3-cyclopropyl-5-nitro-1-(phenylsulfonyl)-](/img/structure/B14169843.png)
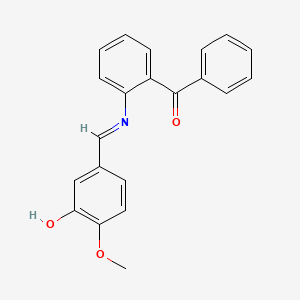

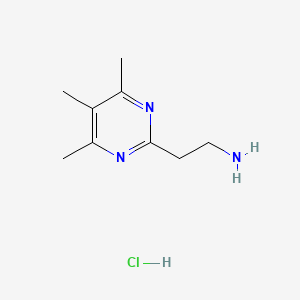
![1-(3,4-Dichlorophenyl)-3-(2-methylpropyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B14169872.png)
